3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with an imidazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of the Imidazole Sulfonyl Group: The imidazole sulfonyl group can be introduced through sulfonylation reactions using imidazole and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyridazine core or the imidazole sulfonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tert-butyl and methoxy groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl group, while reduction of the pyridazine core could yield a dihydropyridazine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s imidazole sulfonyl group may interact with biological targets such as enzymes or receptors, making it a potential candidate for drug development. Its ability to modulate biological pathways could be explored for therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure may offer advantages over existing drugs in terms of efficacy or selectivity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole sulfonyl group may act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The pyridazine core and other substituents may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine or metronidazole, share some structural similarities and may exhibit similar biological activities.
Pyridazine Derivatives: Compounds with a pyridazine core, such as pyridazine-based drugs, may have comparable chemical reactivity and pharmacological properties.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides, may have similar chemical behavior and biological interactions.
Uniqueness
The uniqueness of 3-tert-butyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets and offers potential advantages in terms of reactivity, stability, and selectivity.
Properties
Molecular Formula |
C16H23N5O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-tert-butyl-6-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C16H23N5O3S/c1-16(2,3)13-4-5-14(20-19-13)24-10-12-6-7-21(9-12)25(22,23)15-8-17-11-18-15/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,17,18) |
InChI Key |
LEOUMHCUZCLJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CN=CN3 |
Origin of Product |
United States |
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